2-(6-methyl-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide
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Overview
Description
2-(6-methyl-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide is a complex organic compound with a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide typically involves multiple steps:
Formation of the Quinazoline Core: The initial step involves the synthesis of the quinazoline core. This can be achieved through the cyclization of appropriate precursors such as 2-aminobenzonitrile with an aldehyde or ketone under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the quinazoline core reacts with a phenyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Hydrazinecarbothioamide Formation: The final step involves the reaction of the quinazoline derivative with phenylhydrazine and carbon disulfide under reflux conditions to form the hydrazinecarbothioamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbothioamide moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline core or the hydrazinecarbothioamide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl groups, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce various amine derivatives.
Scientific Research Applications
2-(6-methyl-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used in studies exploring enzyme inhibition, particularly targeting kinases and other proteins involved in cell signaling pathways.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties due to its unique structural features.
Mechanism of Action
The mechanism by which 2-(6-methyl-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide exerts its effects involves several molecular targets and pathways:
DNA Interaction: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It can inhibit key enzymes involved in cell signaling, such as kinases, thereby affecting various cellular processes.
Pathway Modulation: By interacting with specific proteins, the compound can modulate signaling pathways that control cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-methyl-4-phenylquinazolin-2-yl)amino]benzoic acid
- 4-(6-methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde
Uniqueness
Compared to similar compounds, 2-(6-methyl-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide is unique due to its hydrazinecarbothioamide moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex biochemical interactions.
Properties
IUPAC Name |
1-[(6-methyl-4-phenylquinazolin-2-yl)amino]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5S/c1-15-12-13-19-18(14-15)20(16-8-4-2-5-9-16)25-21(24-19)26-27-22(28)23-17-10-6-3-7-11-17/h2-14H,1H3,(H2,23,27,28)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKZPNNZOPIWNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NNC(=S)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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